![molecular formula C59H110N2O22 B3026662 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1046791-63-2](/img/structure/B3026662.png)
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
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Overview
Description
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, also known as 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C59H110N2O22 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Vaccines
Ganglioside GM3 has garnered significant interest in cancer immunotherapy. Its overexpression on various cancer cell types, including melanoma, makes it a valuable tumor-associated carbohydrate antigen (TACA). However, GM3 faces challenges due to its low immunogenicity and potential for inducing immunotolerance. Researchers have explored GM3-based anticancer vaccines to enhance immune responses against cancer cells . These vaccines aim to stimulate the immune system to recognize and target GM3-expressing tumors.
Immunotherapies
Beyond vaccines, GM3 serves as a target for immunotherapies. Researchers have investigated therapeutic antibodies and chimeric antigen receptor T (CAR-T) cell therapies that specifically recognize GM3. These approaches aim to harness the immune system’s power to combat cancer by directly targeting GM3-expressing cells .
Anti-Angiogenic Effects
GM3 has been implicated in inhibiting tumor angiogenesis—the process by which new blood vessels form to supply tumors with nutrients and oxygen. By targeting angiogenesis, GM3 may help limit tumor growth and metastasis .
Antiproliferative Properties
Studies suggest that GM3 can directly inhibit tumor cell proliferation. Its effects on cell motility and growth make it an intriguing candidate for cancer therapy .
Glycoimmunology
Understanding the interactions between GM3 and the immune system is crucial. Researchers explore how GM3 influences immune responses, including the activation of antigen-presenting cells (APCs), B cells, and T cells. This field of glycoimmunology sheds light on potential therapeutic strategies .
Mechanisms of Immune Response
Researchers have delved into the mechanisms underlying immune responses triggered by GM3-based vaccines. By studying B cell receptors (BCRs), T cell receptors (TCRs), and other immune components, they aim to optimize vaccine design and efficacy .
Mechanism of Action
Target of Action
Ganglioside GM3, a common membrane-bound glycosphingolipid, is over-expressed on several types of cancer cells . It is defined as a tumor-associated carbohydrate antigen (TACA), making it an important target for the development of anticancer vaccines or immunotherapies . GM3 also interacts with growth factor receptors, such as the fibroblast growth factor receptor .
Mode of Action
GM3 functions in cellular signaling . It inhibits cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . Gm3 is an autoantigen facing problems of low immunogenicity and easily inducing immunotolerance .
Biochemical Pathways
GM3 is synthesized in the Golgi apparatus . It is then transported to the plasma membrane, where it functions in cellular signaling . GM3 is a metabolic precursor of more complex natural gangliosides, thus determining their contents in cells and tissues .
Pharmacokinetics
Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .
Result of Action
GM3 inhibits the function of fibroblast growth factor receptor, and cell growth is regulated by GM3-enriched microdomain . GM3 is thought to inhibit immunologic functions, such as the proliferation and production of cytokines by T cells .
Action Environment
GM3 is one of the essential components of plasma membrane rafts . Therefore, the regulatory mechanisms of metabolism and biological functions of this ganglioside are actively studied . The specific expression property in cancers, especially in melanoma, make it become an important target to develop anticancer vaccines or immunotherapies .
properties
IUPAC Name |
5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVTIVZXAXJKM-WTHPZHSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
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